REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.C([O:8][CH:9](OCC)[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1)C.C(=O)([O-])[O-].[K+].[K+].[CH3:29][N:30]([CH3:33])[CH:31]=O>>[Cl:19][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][C:15]=1[Cl:18])[O:11][C:10](=[CH:29][N:30]([CH3:33])[CH3:31])[CH:9]=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
55.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC(=C(C=C1)Cl)Cl)OCC
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
122.7 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was then heated for an additional two hours at about 80°-85° C
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
CUSTOM
|
Details
|
was then dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark oil which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC(C=O)=CN(C)C)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |